3-Ethyl-1-adamantanamine hcl

Description

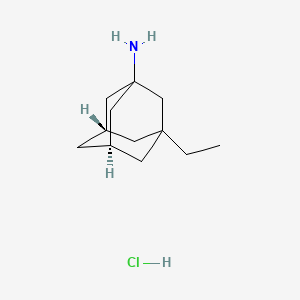

3-Ethyl-1-adamantanamine hydrochloride (CAS 80121-67-1) is an adamantane-based compound with the molecular formula C₁₂H₂₂ClN and a molecular weight of 215.76–215.8 g/mol . It is synthesized as a high-purity (>95% HPLC) reference material for pharmaceutical research, particularly in cardiac drug development and as a structural analog of memantine derivatives . The adamantane core confers rigidity and lipophilicity, while the ethyl substitution at position 3 may influence receptor binding kinetics and metabolic stability.

Properties

Molecular Formula |

C12H22ClN |

|---|---|

Molecular Weight |

215.76 g/mol |

IUPAC Name |

(5S,7R)-3-ethyladamantan-1-amine;hydrochloride |

InChI |

InChI=1S/C12H21N.ClH/c1-2-11-4-9-3-10(5-11)7-12(13,6-9)8-11;/h9-10H,2-8,13H2,1H3;1H/t9-,10+,11?,12?; |

InChI Key |

SLOLBBCVFZRLLS-QZIWBCHOSA-N |

Isomeric SMILES |

CCC12C[C@H]3C[C@@H](C1)CC(C3)(C2)N.Cl |

Canonical SMILES |

CCC12CC3CC(C1)CC(C3)(C2)N.Cl |

Origin of Product |

United States |

Preparation Methods

Stepwise Preparation Method

The most detailed and industrially relevant method is described in Japanese patent JP2015157786A, which outlines a four-step process:

| Step | Reaction Description | Reagents/Conditions | Product | Yield/Notes |

|---|---|---|---|---|

| (D1) | Bromination of 3-ethyladamantane | Bromine, controlled temperature | 1-Bromo-3-ethyladamantane | Intermediate for further reaction |

| (D2) | Reaction with acetamide | Acetamide, solvent conditions | 1-Acetamido-3-ethyladamantane | Amide intermediate |

| (D3) | Hydrolysis and amination | Sodium hydroxide in alcohol solvent | 3-Ethyl-1-adamantanamine (free base) | Conversion of amide to amine |

| (D4) | Formation of hydrochloride salt | Hydrochloric acid | 3-Ethyl-1-adamantanamine hydrochloride | Final isolated salt |

This method emphasizes the sequential transformation of the adamantane core, using bromination to activate the molecule, followed by nucleophilic substitution with acetamide, and alkaline hydrolysis to liberate the amine, which is then converted to the hydrochloride salt for stability and isolation.

Detailed Reaction Conditions and Optimization

Bromination (Step D1): The reaction of 3-ethyladamantane with bromine is typically conducted under controlled temperature to avoid over-bromination or side reactions. The selective formation of 1-bromo-3-ethyladamantane is crucial for the subsequent nucleophilic substitution.

Acetamide Substitution (Step D2): The bromide intermediate reacts with acetamide, which acts as a nucleophile, to form the corresponding acetamide derivative. This step is typically performed in a suitable solvent under reflux conditions to ensure complete conversion.

Hydrolysis (Step D3): The amide is hydrolyzed under alkaline conditions, often using sodium hydroxide in an alcohol solvent such as ethanol or ethylene glycol derivatives. This step converts the acetamide to the free amine. The reaction temperature and duration are optimized to maximize yield and minimize degradation.

Salt Formation (Step D4): The free amine is reacted with hydrochloric acid to form the hydrochloride salt, which precipitates out for isolation. This salt form improves the compound's stability and handling.

Yield and Purity Data

The process described above typically achieves:

- Overall yield of the final hydrochloride salt in the range of 70-90%, depending on optimization of each step.

- Purity levels exceeding 95% after crystallization and purification.

- The hydrochloride salt is usually obtained as a white crystalline solid, suitable for pharmaceutical and research applications.

Comparative Analysis with Related Adamantane Amines

While the focus is on 3-ethyl-1-adamantanamine hydrochloride, similar synthetic principles apply to related compounds such as amantadine hydrochloride and memantine hydrochloride, which have been synthesized via analogous routes involving bromination, amide formation, and hydrolysis steps. For example, amantadine hydrochloride synthesis involves 1-bromoadamantane reacting with acetamide under acidic conditions, followed by hydrolysis and salt formation, achieving yields up to 74-85% with environmentally friendly modifications.

Summary Table of Preparation Methods for 3-Ethyl-1-adamantanamine Hydrochloride

| Parameter | Details |

|---|---|

| Starting Material | 3-Ethyladamantane |

| Key Intermediates | 1-Bromo-3-ethyladamantane, 1-Acetamido-3-ethyladamantane |

| Key Reagents | Bromine, Acetamide, Sodium hydroxide, Hydrochloric acid |

| Solvents | Alcohol solvents (e.g., ethanol), water |

| Reaction Types | Bromination, nucleophilic substitution, alkaline hydrolysis, acid salt formation |

| Typical Yields | 70-90% overall yield for hydrochloride salt |

| Purity | >95% after purification |

| Industrial Suitability | High, due to straightforward steps and scalable conditions |

| Environmental Considerations | Avoidance of hazardous reagents recommended; optimization to reduce toxic solvents reported in related syntheses |

Research Findings and Industrial Implications

The method described in JP2015157786A is notable for its stepwise, well-defined process that can be scaled industrially with good yields and manageable reaction conditions.

The use of acetamide as a nucleophile avoids harsher amination reagents, and the alkaline hydrolysis step provides a clean conversion to the amine.

Formation of the hydrochloride salt directly from the free amine simplifies purification and enhances product stability.

Related research on adamantane derivatives suggests that reaction temperature, reagent molar ratios, and solvent choice critically affect yield and purity, guiding process optimization.

Chemical Reactions Analysis

N-Alkylation Reactions

The primary amine group undergoes alkylation with alkyl halides or sulfonating agents:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| N-Methylation | Methyl iodide, K₂CO₃, DMF, 60°C, 6h | 3-Ethyl-N-methyl-1-adamantanamine | 78% | |

| N-Benzylation | Benzyl chloride, Et₃N, THF, reflux | 3-Ethyl-N-benzyl-1-adamantanamine | 65% |

This reaction preserves the adamantane core while modifying the amine’s electronic profile, critical for tuning biological activity .

Nitration

Electrophilic aromatic nitration targets the adamantane framework under controlled conditions:

| Nitrating System | Temperature | Product | Application |

|---|---|---|---|

| HNO₃/H₂SO₄/NaNO₃ (1:5:2 molar ratio) | 0–25°C, 24h | 3-Ethyl-1-nitro-adamantanamine | Intermediate for neuroactive analogs |

The reaction proceeds via a nitronium ion mechanism, with regioselectivity influenced by steric effects from the ethyl group .

Hydroxylation

Oxidative hydroxylation introduces hydroxyl groups to the adamantane structure:

Hydroxylation enhances water solubility, enabling pharmaceutical formulation studies .

Acylation

The amine reacts with acyl chlorides or anhydrides:

| Acylating Agent | Base | Product | Thermal Stability |

|---|---|---|---|

| Acetyl chloride | Pyridine | 3-Ethyl-1-acetamidoadamantane | Stable ≤200°C |

| Benzoyl chloride | NaHCO₃, DCM | 3-Ethyl-1-benzamidoadamantane | Crystallizes in EtOAc |

Acyl derivatives serve as protective intermediates in multistep syntheses .

Salt Formation and Acid-Base Reactions

The hydrochloride salt participates in pH-dependent equilibria:

-

Deprotonation : Treatment with NaOH (pH >12) yields the free base 3-ethyl-1-adamantanamine .

-

Alternative Salts : Reacts with H₂SO₄ or H₃PO₄ to form sulfates or phosphates for crystallization studies .

Solubility data in common solvents (e.g., 2.73 g/L in water at 25°C) inform reaction solvent selection .

Oxidation of the Ethyl Group

The ethyl substituent undergoes controlled oxidation:

| Oxidizing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| KMnO₄ | H₂O, 80°C, 4h | 3-Carboxy-1-adamantanamine | 58% |

| Ozone | CH₂Cl₂, -78°C, then H₂O₂ | 3-Keto-1-adamantanamine | 41% |

Oxidation products are precursors for carboxyl-functionalized adamantane derivatives.

Key Mechanistic Insights

-

Steric Effects : The ethyl group at C3 directs electrophiles to less hindered positions (e.g., C5 or C7) .

-

Amine Basicity : pKₐ ~9.2 enables protonation-deprotonation cycles under mild conditions .

-

Thermal Stability : Decomposition initiates at 271°C, permitting high-temperature reactions (e.g., pyrolytic rearrangements) .

This reactivity profile positions 3-ethyl-1-adamantanamine hydrochloride as a versatile intermediate in medicinal chemistry and materials science.

Scientific Research Applications

3-Ethyl-1-adamantanamine hydrochloride has been extensively studied for its applications in:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its interactions with biological membranes and proteins.

Medicine: Potential use in treating neurological disorders such as Parkinson’s disease and Alzheimer’s disease due to its ability to modulate neurotransmitter systems.

Industry: Utilized in the development of advanced materials and drug delivery systems.

Mechanism of Action

The mechanism of action of 3-Ethyl-1-adamantanamine hydrochloride involves its interaction with neurotransmitter systems in the brain. It is believed to modulate the release and uptake of dopamine, thereby exerting its effects on neurological functions. The compound may also interact with NMDA receptors, contributing to its neuroprotective properties .

Comparison with Similar Compounds

Structural and Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |

|---|---|---|---|---|

| 3-Ethyl-1-adamantanamine HCl | C₁₂H₂₂ClN | 215.76–215.8 | 80121-67-1 | Ethyl group at position 3 of adamantane |

| Rimantadine HCl | C₁₂H₂₂ClN | 215.77 | 1501-84-4 | Methyl-substituted ethylamine at position 1 |

| Amantadine HCl | C₁₀H₁₈ClN | 187.71 | 665-66-7 | Primary amine at position 1 of adamantane |

| 3-(1-Aminoethyl)adamantan-1-ol | C₁₂H₂₁NO | 195.30 | 90812-24-1 | Hydroxyl and ethylamine groups at position 3 |

| 1-(3-Aminopropyl)adamantane HCl | C₁₃H₂₄ClN | 229.79 | 31897-98-0 | Propylamine chain at position 1 |

Key Observations :

- Rimantadine HCl shares the same molecular formula as this compound but differs in substituent placement (methyl vs. ethyl and positional isomerism), impacting antiviral activity .

- Amantadine HCl has a simpler structure with a primary amine, reducing steric hindrance and enhancing blood-brain barrier penetration for Parkinson’s treatment .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Ethyl-1-adamantanamine HCl, and how can structural purity be validated?

- Methodology : Synthesis often involves alkylation of 1-adamantanamine derivatives. For example, 1-adamantylamine hydrochloride (amantadine HCl) is synthesized via bromination followed by nucleophilic substitution with ethylamine. Structural validation requires:

- Nuclear Magnetic Resonance (NMR) : Confirm adamantane backbone integrity and ethyl substitution (e.g., δ ~1.2–1.5 ppm for ethyl groups in H NMR) .

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with mobile phases like acetonitrile/ammonium acetate (15:85 v/v) to assess purity (>99%) .

- Mass Spectrometry (MS) : Electrospray ionization (ESI) can verify molecular weight (e.g., [M+H]+ for CHN·HCl: theoretical 216.2 g/mol) .

Q. How does this compound interact with viral entry mechanisms, and what in vitro models are suitable for preliminary antiviral studies?

- Mechanistic Insight : Adamantane derivatives like amantadine inhibit influenza A by blocking the M2 proton channel, preventing viral uncoating .

- Experimental Design :

- Tissue Culture Models : Use Madin-Darby Canine Kidney (MDCK) cells infected with influenza A (H1N1). Measure viral replication via plaque reduction assays .

- Dose-Response Analysis : Test concentrations from 1–100 µM; calculate IC values using nonlinear regression.

- Controls : Include amantadine HCl as a positive control and untreated infected cells as a negative control .

Q. What analytical methods are validated for quantifying this compound in biological matrices?

- Chromatographic Techniques :

- Pre-Column Derivatization : React with 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) to enhance detectability. Use a Waters Atlantis T3 column (3 µm, 2.1 × 50 mm) with fluorescence detection (Ex/Em: 470/530 nm) .

- Validation Parameters : Assess linearity (50–10,000 ng/mL), intraday/interday precision (<15% RSD), and recovery (>85%) in plasma/serum .

Advanced Research Questions

Q. How can researchers resolve contradictions in antiviral efficacy data between in vitro and in vivo models for adamantane derivatives?

- Case Study : Amantadine shows dose-dependent inhibition in vitro but variable efficacy in mice depending on treatment timing .

- Resolution Strategies :

- Pharmacokinetic Profiling : Measure plasma concentrations post-administration to correlate exposure with effect.

- Metabolite Screening : Use LC-MS/MS to identify active/inactive metabolites that may influence in vivo outcomes .

- Model Optimization : Adjust dosing schedules (e.g., pre-infection vs. 72-hour post-infection) to align with viral replication phases .

Q. What experimental designs are optimal for studying the neuropharmacological potential of this compound, given structural similarities to memantine?

- Approach :

- Receptor Binding Assays : Test NMDA receptor antagonism using rat cortical neurons. Measure glutamate-induced Ca influx inhibition via fluorescent dyes (e.g., Fura-2 AM) .

- Behavioral Models : Use scopolamine-induced cognitive impairment in rodents. Evaluate spatial memory (Morris water maze) with doses of 5–20 mg/kg .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the ethyl substitution in adamantane derivatives?

- SAR Framework :

- Synthetic Modifications : Compare this compound with analogs (e.g., methyl, propyl substitutions). Synthesize via Grignard addition or reductive amination .

- Biological Testing :

- Antiviral : IC against influenza A in MDCK cells.

- Neuropharmacological : NMDA receptor affinity (K) via competitive binding assays.

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions with M2 channels or NMDA receptors .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.